molecular formula C20H27N3O3S B2522211 4-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione CAS No. 2380072-02-4

4-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione

Cat. No.: B2522211
CAS No.: 2380072-02-4
M. Wt: 389.51
InChI Key: BSAYUWFGHZXWPG-UHFFFAOYSA-N
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Description

4-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione is a complex organic compound that features a quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione typically involves multiple steps. One common method starts with the preparation of the quinazolinone core from anthranilic acid derivatives and amides through the Niementowski reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry approaches, such as microwave-induced synthesis and deep eutectic solvents (DES), can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

4-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit enzymes such as NOS-II and TNF-α, which are involved in inflammatory pathways . The compound may also interact with other molecular targets, modulating various biological pathways to exert its effects.

Properties

IUPAC Name

3-[[1-[(1,1-dioxothian-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c24-20-18-3-1-2-4-19(18)21-15-23(20)14-16-5-9-22(10-6-16)13-17-7-11-27(25,26)12-8-17/h1-4,15-17H,5-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAYUWFGHZXWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4CCS(=O)(=O)CC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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